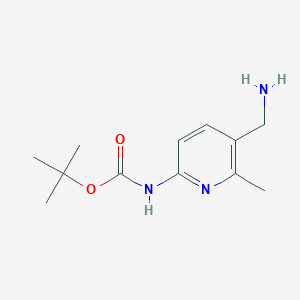
Anthracene, reaction products with sulfur chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthracene, reaction products with sulfur chloride, is a compound formed by the reaction of anthracene with sulfur chloride. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. It is commonly found in coal tar and is used in the production of dyes, such as alizarin. The reaction with sulfur chloride introduces sulfur-containing functional groups into the anthracene structure, resulting in a compound with unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of anthracene, reaction products with sulfur chloride, typically involves the direct reaction of anthracene with sulfur chloride. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The general reaction can be represented as follows:
[ \text{Anthracene} + \text{Sulfur Chloride} \rightarrow \text{Anthracene-Sulfur Chloride Reaction Products} ]
Industrial Production Methods: In an industrial setting, the reaction is conducted in a reactor where anthracene and sulfur chloride are mixed in the appropriate stoichiometric ratios. The reaction mixture is then heated to a specific temperature to facilitate the reaction. The resulting product is purified through various techniques such as distillation or crystallization to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: this compound, can undergo oxidation reactions where the sulfur-containing groups are further oxidized to form sulfoxides or sulfones.
Reduction: The compound can also undergo reduction reactions, leading to the formation of thiol or sulfide derivatives.
Substitution: Substitution reactions can occur where the sulfur-containing groups are replaced by other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can produce thiol or sulfide derivatives.
Wissenschaftliche Forschungsanwendungen
Anthracene, reaction products with sulfur chloride, has various applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other sulfur-containing organic compounds.
Biology: The compound’s unique properties make it useful in studying the interactions of sulfur-containing groups with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which anthracene, reaction products with sulfur chloride, exerts its effects involves the interaction of the sulfur-containing groups with molecular targets. These interactions can lead to changes in the chemical and physical properties of the target molecules, resulting in various biological and chemical effects. The specific pathways involved depend on the nature of the target molecules and the functional groups present in the compound.
Vergleich Mit ähnlichen Verbindungen
Anthraquinone: Another derivative of anthracene, used in dye production and as a redox catalyst.
Phenanthrene: A polycyclic aromatic hydrocarbon similar to anthracene but with a different arrangement of benzene rings.
Naphthalene: A simpler polycyclic aromatic hydrocarbon with two fused benzene rings.
Uniqueness: Anthracene, reaction products with sulfur chloride, is unique due to the presence of sulfur-containing functional groups, which impart distinct chemical properties compared to other anthracene derivatives. These properties make it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
1328-13-8 |
|---|---|
Molekularformel |
O3Sb2 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(5Z,8E,13Z)-1,21-Dihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacosa-8,11-dien-25-yl] 2,2-dimethylpropanoate](/img/structure/B1169872.png)


